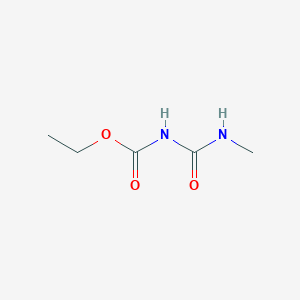

Ethyl (methylcarbamoyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

51863-37-7 |

|---|---|

Molecular Formula |

C5H10N2O3 |

Molecular Weight |

146.14 g/mol |

IUPAC Name |

ethyl N-(methylcarbamoyl)carbamate |

InChI |

InChI=1S/C5H10N2O3/c1-3-10-5(9)7-4(8)6-2/h3H2,1-2H3,(H2,6,7,8,9) |

InChI Key |

BOIKBVWVSJYDTE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Methylcarbamoyl Carbamate and Analogous Carbamate Architectures

Strategies for Carbamoyl (B1232498) Chloride Precursor Synthesis

A key approach to the synthesis of Ethyl (methylcarbamoyl)carbamate involves the preparation of reactive carbamoyl chloride precursors, which can then be coupled with appropriate nucleophiles. The synthesis of these precursors, particularly with a focus on avoiding highly toxic reagents like phosgene (B1210022), is a critical aspect of modern synthetic chemistry.

Synthesis of N-Methylcarbamoyl Chloride via Phosgene-Free Routes

N-methylcarbamoyl chloride is a crucial building block for introducing the methylcarbamoyl moiety. While traditionally synthesized using phosgene, contemporary methods focus on safer alternatives.

One prominent phosgene-free route involves the use of triphosgene (B27547), a solid and therefore safer substitute for gaseous phosgene. The reaction of an amine, such as N-methylethylamine, with triphosgene in the presence of an inorganic base and a halogenated organic solvent can yield the corresponding carbamoyl chloride, in this case, N-ethyl-N-methylcarbamoyl chloride. This process often involves the in situ generation of phosgene from triphosgene, which then reacts with the amine. The choice of base and solvent is critical for optimizing the yield and purity of the product.

Another approach utilizes the reaction of a tertiary amine with a chloroformate. For instance, tertiary benzylamines can be converted to their corresponding carbamoyl chlorides using triphosgene. This method provides a direct route to carbamoyl chlorides from readily available starting materials.

Synthesis of Ethyl Chloroformate Equivalents

Ethyl chloroformate serves as the precursor for the ethoxycarbonyl group in the target molecule. Its synthesis traditionally involves the reaction of ethanol (B145695) with phosgene. rsc.org To mitigate the hazards associated with phosgene, alternative reagents have been explored.

Triphosgene can also be employed for the synthesis of ethyl chloroformate from ethanol. The reaction is typically carried out in the presence of a base, such as a metal carbonate or bicarbonate, and a catalyst like dimethylformamide (DMF) in an organic solvent at low temperatures. google.com This method offers a safer alternative to the direct use of phosgene gas. google.com

Furthermore, the direct chlorination of ethyl chloroformate can lead to the formation of chloro-substituted equivalents, such as 1-chloroethyl chloroformate and 2-chloroethyl chloroformate, which can also serve as reactive intermediates in certain synthetic pathways. nih.gov

Direct Synthetic Approaches to this compound

Direct synthetic methods aim to construct the dicarbamate linkage in a single or a few convergent steps, often by reacting two different carbamate (B1207046) precursors or by building the second carbamate functionality onto an existing one.

Condensation Reactions with Amine and Alcohol Moieties

A plausible and direct route to this compound involves the condensation of N-methylcarbamoyl chloride with a suitable ethyl-containing nucleophile. The reaction of a carbamoyl chloride with an alcohol or its corresponding alkoxide is a well-established method for carbamate formation. For instance, the reaction of N-ethyl-N-methylcarbamoyl chloride with phenols in the presence of a base like triethylamine (B128534) yields the corresponding aryl carbamates. mdpi.com By analogy, the reaction of N-methylcarbamoyl chloride with ethanol or sodium ethoxide would be expected to produce this compound.

Conversely, the reaction of ethyl chloroformate with a methylcarbamate salt could also, in principle, yield the target compound. The synthesis of ethyl methacryloylcarbamate from ethyl carbamate and methacryloyl chloride demonstrates the feasibility of acylating a carbamate at the nitrogen atom. prepchem.com This suggests that a similar reaction between ethyl carbamate and N-methylcarbamoyl chloride could be a viable synthetic route.

A general procedure for the synthesis of related carbamates involves reacting an N-hydroxythioimidate with methylcarbamoyl chloride in a mixed solvent system at a pH above 10. google.com This highlights the reactivity of carbamoyl chlorides towards nucleophiles other than simple alcohols.

Reactions Involving Isocyanate Intermediates

Isocyanates are highly reactive intermediates that readily undergo addition reactions with alcohols and amines to form carbamates and ureas, respectively. Methyl isocyanate is a key precursor for the methylcarbamoyl group. nih.govwikipedia.org

The reaction of an isocyanate with a carbamate can lead to the formation of an allophanate (B1242929), which is a dicarbamate. Specifically, the reaction of methyl isocyanate with ethyl carbamate would directly yield this compound, which is also known as ethyl 4-methylallophanate. This reaction is often catalyzed and can be influenced by temperature and the presence of excess isocyanate. researchgate.net The formation of allophanates is a known side reaction in polyurethane chemistry, where an isocyanate reacts with a newly formed urethane (B1682113) (carbamate) linkage. researchgate.net

The synthesis of isocyanates themselves can be achieved through various methods, including the thermal decomposition of carbamates or via the Curtius rearrangement of acyl azides. psu.edu Phosgene-free methods for generating isocyanates in situ from carboxamides followed by trapping with nucleophiles like alcohols provide a safer alternative to handling these toxic intermediates directly. rsc.org A notable surrogate for the highly toxic methyl isocyanate is N-succinimidyl methylcarbamate, which reacts with alcohols in the presence of a base to form N-methylcarbamates under mild conditions. tcichemicals.com

Catalytic Methodologies in Carbamate Formation

Catalysis plays a crucial role in modern organic synthesis by enabling milder reaction conditions, improving yields, and enhancing selectivity. Various catalytic systems have been developed for the formation of carbamate and dicarbamate linkages.

For the synthesis of dicarbamates, ceria (CeO₂) has been reported as an efficient and recyclable heterogeneous catalyst. In one example, hexamethylene dicarbamate was synthesized from hexamethylene diamine and methyl carbamate in a methanol (B129727) solvent in the presence of a ceria catalyst at elevated temperatures. mdpi.com This suggests that a similar transcarbamoylation reaction could potentially be adapted for the synthesis of this compound.

The synthesis of carbamates from carbamoyl chlorides and alcohols can be catalyzed by Lewis acids. For example, zinc chloride has been shown to be an effective catalyst for the synthesis of carbamates from N,N-dialkyl carbamoyl chlorides and various alcohols. wikipedia.org This methodology has been applied to the synthesis of the drug Rivastigmine, which contains a carbamate moiety formed from a phenol (B47542) and N-ethyl-N-methylcarbamoyl chloride. mdpi.com

Furthermore, the reaction of isocyanates with alcohols to form carbamates can be catalyzed by various compounds, including trialkylamines and dialkyltin dicarboxylates. wikipedia.org The choice of catalyst can significantly influence the reaction rate and the formation of side products like allophanates.

Zinc Chloride-Catalyzed Synthesis from Carbamoyl Chlorides and Alcohols

A significant advancement in carbamate synthesis involves the use of inexpensive and efficient catalysts like zinc chloride. nih.govacs.org This method provides a direct route to producing carbamates from the reaction of carbamoyl chlorides with a variety of alcohols. nih.govresearchgate.net The protocol has been successfully applied to the gram-scale synthesis of carbamate-based drugs. nih.govacs.org

The reaction is chemoselective, meaning it specifically targets the formation of the carbamate group while leaving other functional groups such as nitro, keto, aldehyde, and halides unaffected. nih.govacs.org Research has demonstrated that both aromatic and aliphatic alcohols can be used to achieve high yields of the desired carbamate products. nih.gov The effectiveness of zinc chloride has been shown to surpass that of other zinc catalysts like zinc dust and zinc acetate (B1210297), yielding carbamates in ranges of 49–87%. nih.govacs.orgnih.gov

The general reaction involves activating the carbamoyl chloride with the zinc chloride catalyst, which is then treated with the corresponding alcohol. nih.gov This approach avoids the need for harsh conditions or reagents like phosgene. researchgate.netgoogle.com

Table 1: Effect of Zinc Chloride Catalyst Loading on Carbamate Yield

| Entry | Catalyst Equivalence | Temperature | Yield (%) |

|---|---|---|---|

| 1 | 0.1 | Room Temp. | 30 |

| 2 | 0.25 | Room Temp. | 41 |

| 3 | 0.5 | Room Temp. | 81 |

| 4 | 0.75 | Room Temp. | 85 |

| 5 | 1.0 | Room Temp. | 86 |

Data sourced from a study on zinc chloride-catalyzed carbamate synthesis. acs.orgresearchgate.net

Other Metal-Mediated or Organocatalytic Approaches

Beyond zinc chloride, a diverse array of metal catalysts and organocatalysts have been developed for carbamate synthesis, each with specific advantages.

Metal-Mediated Syntheses:

Palladium: Palladium catalysts are used in the cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) and an alcohol to form aryl carbamates. organic-chemistry.org This method is also applicable for producing S-thiocarbamates. organic-chemistry.org

Copper: Copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides can produce N-protected amines, which are related to carbamate structures. organic-chemistry.org Copper catalysts are also essential for the decarboxylation of ethynyl (B1212043) cyclic carbamates. nih.gov

Indium: Indium triflate serves as an effective catalyst for synthesizing primary carbamates from alcohols using urea (B33335) as a safe carbonyl source. organic-chemistry.org This method is valued for its environmentally friendly nature and simple product isolation through crystallization. organic-chemistry.org

Zirconium: Zirconium(IV) catalysts facilitate the exchange reaction between dialkyl carbonates and amines to form carbamates. organic-chemistry.org

Silver: Silver carbamates can be synthesized from a suspension of silver oxide treated with an amine under a carbon dioxide atmosphere. mdpi.com Silver carbonate has also been used as a carbonate source for synthesizing alkyl carbamates from alkyl bromides and secondary amines. researchgate.net

Titanium: Titanium N,N'-dialkylcarbamate complexes have been explored as catalyst precursors for various polymerization reactions. researchgate.net

Organocatalytic Syntheses: Organocatalysis offers a metal-free alternative for carbamate synthesis.

N-methylimidazole (NMI): A catalytic amount of NMI can accelerate a one-pot synthesis of both aromatic and aliphatic carbamates through the Lossen rearrangement. organic-chemistry.org

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): In a metal-free approach, DBU is used to capture CO2 and form a carbamic acid intermediate from an arylamine. organic-chemistry.orgorganic-chemistry.org This intermediate is then dehydrated to produce an isocyanate, which can be trapped by alcohols to yield carbamates. organic-chemistry.org

Chemo-Enzymatic Synthesis of Chiral Carbamate Derivatives

The demand for enantiopure drugs has driven the development of chemo-enzymatic methods for synthesizing chiral carbamates. cabidigitallibrary.org These strategies combine chemical synthesis with the high selectivity of enzymes to produce optically active molecules. researchgate.net

Enzymes, particularly lipases and esterases, are widely used for their ability to perform selective transformations. nih.gov A key application is the kinetic resolution of racemic alcohols, a common precursor in carbamate synthesis. mdpi.com For instance, the optical resolution of certain nitro-alcohols has been achieved using a "low-temperature lipase-catalyzed transesterification" process. nih.gov This method involves the selective acylation of one enantiomer of the alcohol, allowing for the separation of the stereoisomers. mdpi.com

The esterase from Pyrobaculum calidifontis VA1 (PestE) has demonstrated promiscuous aminolysis activity and has been successfully used for the synthesis of various carbamates in water. nih.gov This biocatalytic approach allows for the efficient conversion of aliphatic, aromatic, and secondary amines into their corresponding protected carbamate products with high yields. nih.gov The development of such chemo-enzymatic cascades is crucial for producing chiral building blocks for the pharmaceutical industry. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yield for Carbamate Synthesis

Optimizing reaction conditions is critical for maximizing yield and ensuring the efficiency and cost-effectiveness of carbamate synthesis. Key parameters that are typically adjusted include the choice of catalyst, catalyst loading, temperature, solvent, and reaction time.

In the zinc chloride-catalyzed synthesis of carbamates, the amount of catalyst used has a direct impact on the product yield. acs.org Studies have shown that systematically increasing the equivalence of zinc chloride from 0.1 to 1.0 at room temperature can increase the yield from 30% to 86%. acs.orgresearchgate.net The optimal catalyst loading was found to be 0.5 equivalents, which provided an excellent yield of 81%, with no significant improvement upon further increasing the catalyst concentration. researchgate.netresearchgate.net

For other metal-catalyzed systems, optimization involves screening different metal salts and ligands. For instance, in a zinc-catalyzed synthesis from amines and CO2, zinc acetate provided the best performance, and the addition of an N-donor ligand like 1,10-phenanthroline (B135089) further increased the yield. researchgate.net

In a general procedure for synthesizing carbamates like 3-cyanophenyl ethyl(methyl)carbamate, the reaction of N-ethyl-N-methyl carbamoyl chloride with 3-cyanophenol (B46033) is conducted in the presence of triethylamine at 95 °C for 22 hours to achieve a good yield. mdpi.com The use of a solid-supported catalyst, such as an immobilized organic base, allows for the synthesis of alkyl carbamates in high yields (up to 95%) under mild conditions, with the added benefit of catalyst recycling. researchgate.net

Table 2: Optimization of Conditions for Carbamate Synthesis

| Catalyst System | Reactants | Key Optimization Parameter | Result | Reference |

|---|---|---|---|---|

| Zinc Chloride | Carbamoyl Chloride, Alcohol | Catalyst Loading (0.5 equiv) | 81% Yield | researchgate.netresearchgate.net |

| Zinc Acetate / 1,10-phenanthroline | Aromatic Amine, CO2, Silicate Ester | Addition of N-donor ligand | Increased Yield | researchgate.net |

| TiO2–Cr2O3/SiO2 | Amine, Urea, Alcohol | Catalyst Composition | 95–98% Yields | rsc.org |

| Immobilized Organic Base | Amine, CO2, Alkyl Halide | Use of solid support | Up to 95% Yield, Recyclable Catalyst | researchgate.net |

Impurity Profiling and Control in Carbamate Synthesis

Impurity profiling is a critical aspect of pharmaceutical development to ensure the safety and efficacy of the final drug product. mdpi.com In carbamate synthesis, impurities can arise from starting materials, intermediates, or by-products of the manufacturing process. mdpi.comhelsinki.fi

During the synthesis of the drug rasagiline, two carbamate impurities were identified that were generated due to the presence of carbon dioxide in the alkaline reaction solution. rsc.org The identification and characterization of such impurities are performed using techniques like mass spectrometry and NMR. rsc.org Given that some carbamate structures are considered potentially genotoxic, their control is of high importance. rsc.org

In another case, process-related impurities of the drug Darunavir, which has a carbamate structure, have been identified. pharmaffiliates.com The development of analytical methods, such as HPLC-MS, is essential for the detection and quantification of these impurities, even at very low levels (e.g., a detection limit of 2.0 ppm). rsc.org Effective impurity control involves understanding the reaction pathways that lead to their formation and optimizing the synthesis and purification procedures to minimize their presence in the final product. mdpi.comhelsinki.fi

Chemical Reactivity and Transformation Pathways of Ethyl Methylcarbamoyl Carbamate

Hydrolytic Stability and Degradation Kinetics

The hydrolysis of carbamates is a critical degradation pathway, particularly in aqueous environments. The rate and mechanism of this process are highly dependent on the pH of the solution.

The hydrolytic stability of carbamates is significantly influenced by pH. Generally, acid-catalyzed hydrolysis is not considered a primary degradation mechanism for carbamates like ethyl (methylcarbamoyl)carbamate. clemson.edu The presence of two electron-withdrawing atoms (oxygen and nitrogen) around the central carbonyl carbon makes protonation of the carboxyl oxygen less effective in promoting nucleophilic attack. clemson.edu

In contrast, alkaline or base-mediated hydrolysis is a dominant pathway for carbamate (B1207046) degradation at pH values above 7 or 8. clemson.edunih.gov The rate of reaction is dependent on the concentration of hydroxide (B78521) ions (OH⁻), which act as a nucleophile, and therefore increases with rising pH. clemson.edu For monosubstituted carbamates, the mechanism under basic conditions proceeds through an elimination step, which is often the rate-determining step, leading to the formation of an isocyanate anion intermediate. clemson.edunih.gov

For most carbamates, the base-catalyzed term (kB[OH-]) is the most significant contributor to hydrolysis under environmental conditions. clemson.edu

Table 1: pH-Dependence of Hydrolysis for Carbamate Esters

| pH Condition | Dominant Mechanism | General Rate |

|---|---|---|

| Acidic (pH < 6) | Acid-Catalyzed | Slow; not a significant pathway for many carbamates. clemson.edu |

| Neutral (pH ≈ 7) | Neutral Hydrolysis | Can be important, though less studied. clemson.edu |

Hydrolysis of this compound involves the cleavage of its ester and carbamoyl (B1232498) (amide-like) linkages. Under basic conditions, the nucleophilic attack by a hydroxide ion on the carbonyl carbon is the initial step. nih.gov

The cleavage can be influenced by the substituents on the carbamoyl nitrogen. Studies on the enzymatic hydrolysis of different carbamoyl groups show that the rate of decarbamoylation (hydrolysis) decreases significantly as the size of the alkyl substituents on the nitrogen atom increases. nih.gov This suggests that steric hindrance plays a crucial role in the accessibility of the carbonyl carbon to nucleophilic attack.

The two primary cleavage pathways during hydrolysis are:

Ester Cleavage: Attack at the ethyl ester carbonyl group, releasing ethanol (B145695) and (methylcarbamoyl)carbamic acid.

Amide Cleavage: Attack at the N-methylcarbamoyl carbonyl group, releasing methylamine (B109427), carbon dioxide, and ethyl carbamate.

The relative rates of these competing pathways depend on the specific reaction conditions and the electronic and steric environment of each carbonyl group.

Thermal Decomposition Pathways

When subjected to high temperatures, this compound and related carbamates undergo thermal decomposition. The gas-phase thermolysis of carbamates is a known industrial method for producing isocyanates, often requiring temperatures around 400°C. mdpi.com

For ethyl N-methylcarbamate, a compound structurally related to one half of the target molecule, thermal decomposition occurs between 600–650 K (327–377 °C). researchgate.net This decomposition proceeds through two competing first-order reactions:

Elimination Reaction: This pathway yields methylamine, carbon dioxide, and ethylene. researchgate.net

Isocyanate Formation: This pathway produces methyl isocyanate and ethanol. researchgate.net

The general decomposition schemes for carbamates can be summarized as:

RNHCOOR' → R-N=C=O + R'OH (Isocyanate and alcohol formation)

RNHCOOR' → RNH₂ + CO₂ + Olefin (Amine, carbon dioxide, and olefin formation via β-elimination from the ester group)

The specific pathway that predominates is influenced by the structure of the carbamate. The decomposition is considered a unimolecular reaction that proceeds through a cyclic transition state. researchgate.net

Photochemical Reactivity and Photodegradation Mechanisms under Aqueous Conditions

The photochemical behavior of carbamates involves the absorption of light, leading to electronic excitation and subsequent chemical reactions. The direct photodegradation of aromatic carbamates has been studied extensively, providing insights applicable to aliphatic carbamates. unito.it

Upon absorption of UV light, degradation is typically initiated from the singlet excited state (S), with the triplet state (T) also contributing in some cases. unito.it For methylcarbamate esters, excitation can lead to the cleavage of the C-O bond in the ester group, generating phenoxyl-type radicals (or their aliphatic equivalent) and a carbamoyl radical. unito.it These highly reactive radical species can then abstract hydrogen atoms from solvent molecules or undergo further reactions. unito.it

Studies on ethyl carbamate have shown that it can undergo photochemical degradation under forced photoirradiation. nih.gov The primary photochemical processes for carbamates in aqueous solution can include:

Homolytic Cleavage: The breaking of the ester C-O bond or the N-C bond to form radical intermediates.

Photo-hydrolysis: Light-induced reaction with water, often accelerated compared to thermal hydrolysis.

The quantum yields and specific products of photodegradation depend on the wavelength of light and the chemical environment (e.g., presence of oxygen or other reactive species).

Electrophilic and Nucleophilic Substitution Reactions

The chemical nature of the carbamate group, which can be viewed as an "amide-ester" hybrid, makes it susceptible to both electrophilic and nucleophilic attacks. nih.gov The carbonyl carbon of a carbamate is electrophilic and can react with various nucleophiles. nih.gov

Nucleophilic Substitution: This is a characteristic reaction of carbamates. The reaction of carbamoyl chlorides, such as N-ethyl-N-methylcarbamoyl chloride, with nucleophiles like alcohols is a common method for synthesizing carbamates. researchgate.net This demonstrates the susceptibility of the carbamoyl carbonyl carbon to nucleophilic attack. Conversely, the carbamate linkage itself can be cleaved by strong nucleophiles. For instance, various carbamate protecting groups can be removed by treatment with reagents like TBAF (tetrabutylammonium fluoride) or 2-mercaptoethanol. organic-chemistry.org

Electrophilic Substitution: While the carbonyl oxygen and the nitrogen atom possess lone pairs of electrons and could theoretically act as sites for electrophilic attack, reactions at these positions are less common compared to nucleophilic attack at the carbonyl carbon. For aromatic carbamates, electrophilic substitution on the aromatic ring is a well-known process, but this is not applicable to this compound. masterorganicchemistry.com

Rearrangement Reactions of Carbamate Derivatives

Carbamate derivatives are known to participate in several important molecular rearrangement reactions. While these reactions may not always start with a stable carbamate, they are fundamental transformations involving the carbamate functional group or its precursors.

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to form an isocyanate. The resulting isocyanate can then be trapped by an alcohol to yield a carbamate. organic-chemistry.orgyoutube.com This is a powerful method for converting carboxylic acids into amines, with a carbamate as a key intermediate. organic-chemistry.org

Hofmann Rearrangement: In this reaction, a primary amide is treated with a halogen in a basic solution to form an isocyanate, which is then typically hydrolyzed to an amine. If the reaction is performed in the presence of an alcohol, a carbamate can be isolated as the product. organic-chemistry.org

Lossen Rearrangement: This involves the rearrangement of a hydroxamic acid derivative to an isocyanate, which can then be converted to a carbamate.

Sigmatropic Rearrangements: Certain substituted carbamates can undergo sigmatropic rearrangements. For example, an unexpected 1,3-dioxa- nih.govnih.gov-sigmatropic rearrangement has been reported for substituted allylic carbamates. acs.org

1,2-Carbamoyl Rearrangement: Lithiated carbamates derived from chiral auxiliaries have been shown to undergo asymmetric 1,2-carbamoyl rearrangement, providing a route to α-hydroxy amides. nih.gov

Table 2: Key Rearrangement Reactions Associated with Carbamates

| Rearrangement | Starting Material (Typical) | Key Intermediate | Product (if trapped) |

|---|---|---|---|

| Curtius | Acyl Azide | Isocyanate | Carbamate (with alcohol) youtube.com |

| Hofmann | Primary Amide | Isocyanate | Carbamate (with alcohol) organic-chemistry.org |

| 1,3-Sigmatropic | Allylic Carbamate | Cyclic Transition State | Rearranged Carbamate acs.org |

Derivatization Strategies for Structural Modification and Functionalization

The structural framework of this compound, more commonly referred to by its IUPAC name ethyl N-methylcarbamate, offers several avenues for chemical modification. drugbank.com Derivatization strategies primarily target the functional groups of the molecule to synthesize new analogues with altered physicochemical properties or to facilitate analysis. These modifications can be broadly categorized into reactions involving the carbamate moiety and transformations of peripheral functional groups after initial synthesis.

A prevalent strategy for creating derivatives involves the reaction of N-ethyl-N-methylcarbamoyl chloride with various nucleophiles, particularly substituted phenols. mdpi.comresearchgate.net This approach allows for the introduction of a wide array of functional groups onto the carbamate structure, leading to compounds with diverse electronic and steric properties. The reaction is typically conducted in the presence of a base, such as triethylamine (B128534), or a Lewis acid catalyst like zinc chloride, to facilitate the formation of the carbamate ester linkage. mdpi.comresearchgate.net

For instance, the reaction of N-ethyl-N-methylcarbamoyl chloride with 3-nitrophenol (B1666305) yields 3-nitrophenyl ethyl(methyl)carbamate. mdpi.com The introduction of the nitro group provides a site for further chemical transformation. Similarly, reaction with 3-cyanophenol (B46033) produces 3-cyanophenyl ethyl(methyl)carbamate. mdpi.com These reactions demonstrate the utility of the carbamoyl chloride as a versatile reagent for functionalization.

The functional groups introduced in these initial derivatization steps can then undergo subsequent transformations to create a second generation of derivatives. A key example is the reduction of the nitro group in 3-nitrophenyl ethyl(methyl)carbamate. mdpi.com Catalytic hydrogenation, using a catalyst such as palladium on activated carbon (Pd-C) under a hydrogen atmosphere, efficiently converts the nitro group to an amino group, yielding 3-aminophenyl ethyl(methyl)carbamate. mdpi.com This amino group can then serve as a handle for further functionalization, such as acylation or alkylation, to build more complex molecules.

Another important derivatization approach involves reactions at the carbamate nitrogen. For analytical purposes, ethyl carbamate and related compounds can be derivatized with reagents like 9-xanthydrol. nih.govresearchgate.net This reaction, which proceeds at ambient temperature, attaches a bulky xanthyl group to the nitrogen of the carbamate, rendering the molecule more amenable to detection by methods such as gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net While this specific method is used for detection rather than creating stable, functional derivatives for other applications, it highlights the reactivity of the N-H bond in carbamates and suggests a potential site for modification.

General synthetic methodologies for carbamates, such as the Curtius rearrangement of acyl azides, also represent potential, though less direct, pathways for generating derivatives of this compound. nih.gov This method involves the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form the carbamate. nih.gov By varying the structure of the initial carboxylic acid (and thus the acyl azide), a diverse range of carbamates can be synthesized.

The table below summarizes key derivatization reactions starting from N-ethyl-N-methylcarbamoyl chloride.

Table 1: Examples of Derivatization Reactions

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| N-Ethyl-N-methylcarbamoyl chloride | 3-Nitrophenol, Triethylamine | 3-Nitrophenyl ethyl(methyl)carbamate | Carbamoylation |

| N-Ethyl-N-methylcarbamoyl chloride | 3-Cyanophenol, Triethylamine | 3-Cyanophenyl ethyl(methyl)carbamate | Carbamoylation |

This interactive table summarizes key derivatization strategies for modifying the structure of this compound analogues. The data is compiled from research on the synthesis of multipotent drugs. mdpi.com

Theoretical and Computational Investigations of Carbamate Structures and Reactivity

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone of modern chemical research, allowing for the precise determination of molecular electronic structure and energetics. These methods solve approximations of the Schrödinger equation to predict a wide range of molecular properties. For carbamates, these calculations have been pivotal in understanding their stability, reactivity, and spectroscopic characteristics. aspbs.com

Density Functional Theory (DFT) has emerged as a highly effective and widely used computational method for studying carbamate (B1207046) systems. rsc.org It offers a favorable balance between accuracy and computational cost, making it suitable for analyzing relatively large molecules. DFT studies have provided significant insights into the electronic properties and reactivity of carbamates. nih.govacs.org

Researchers have employed various DFT functionals, such as B3LYP and PBE, to optimize the geometries of carbamate compounds and analyze their vibrational spectra. nih.govmdpi.comnih.gov These calculations have shown excellent agreement with experimental data from Raman and infrared spectroscopy, helping to assign specific vibrational peaks to molecular motions. nih.gov

A key area of investigation is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial for understanding a molecule's reactivity. mdpi.com For instance, a quantitative structure–toxicity relationship (QSTR) study on 178 carbamates utilized DFT to calculate descriptors like HOMO-LUMO energies, chemical potential, hardness, and electrophilicity to build a model for predicting toxicity. mdpi.com This highlights the predictive power of DFT in assessing the chemical behavior of carbamates.

DFT calculations have also been instrumental in understanding the conformational rigidity of carbamates, attributing it to the extended delocalization of π-electrons across the carbamate backbone. nih.govacs.org

Table 1: DFT-Calculated Electronic Descriptors for Carbamate Analysis This table is representative of descriptors used in DFT studies, such as those in QSTR models.

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept electrons. |

| Energy Gap | ΔE | Indicates chemical reactivity and stability. |

| Ionization Potential | I | The energy required to remove an electron. |

| Electron Affinity | A | The energy released when an electron is added. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Electrophilicity | ω | Measures the propensity to accept electrons. |

| Hirshfeld Charges | q | Describes the local charge distribution on an atom (e.g., the carbonyl carbon). mdpi.com |

Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy. nih.gov They have been applied to study the reaction mechanisms of carbamate formation and the relative stability of different carbamate structures. acs.orgresearchgate.net

One significant application has been in the study of CO₂ capture by alkanolamines, a process where carbamate formation is a key step. researchgate.netepa.gov Ab initio calculations were used to investigate the reaction mechanism between CO₂ and amines like monoethanolamine. researchgate.netepa.gov These studies suggested that a single-step, termolecular reaction is the most likely pathway, challenging the previously held belief in a zwitterionic intermediate with a significant lifetime. researchgate.netepa.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of carbamates are heavily influenced by their three-dimensional shape or conformation. Computational methods are used to perform conformational analyses and map potential energy surfaces (PES) to identify stable, low-energy structures. nih.govacs.org

A comprehensive methodology for this involves:

Conformational Search: Generating a wide range of possible conformations using tools like the Maestro program with mixed torsional/low-mode sampling. nih.govacs.orgchemrxiv.org

Geometry Optimization: Optimizing the generated geometries using DFT to find local energy minima on the potential energy surface. nih.govacs.org

Spectral Simulation: Simulating spectroscopic data (e.g., NMR, IR) for the optimized conformers and comparing them with experimental spectra to validate the predicted structures. nih.govacs.org

A critical finding from these analyses is that the carbamate functional group exhibits distinct conformational preferences compared to the well-studied peptide bond. While peptides strongly favor a trans configuration at the amide bond, carbamates can have energetically stable cis configurations. nih.govacs.org This stability is attributed to the extended delocalization of π-electrons across the N-C-O backbone. nih.gov The energy difference between conformers can be small, with several structures often existing in equilibrium at room temperature. chemrxiv.org For example, in a study of a Boc-carbamate monomer, the energy gap between the two lowest energy conformations was found to be just 0.45 kcal/mol. chemrxiv.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical methods provide insight into static structures and energetics, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecules move, flex, and interact. tandfonline.comnih.gov

MD simulations have been widely used to investigate the interaction of carbamate-based inhibitors with enzymes, such as acetylcholinesterase (AChE). tandfonline.comnih.govnih.gov In these studies, a carbamate ligand is placed in the active site of the enzyme, and the system's evolution is simulated for nanoseconds. nih.gov

Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the stability of the simulation and determine if the system has reached equilibrium. nih.gov

Radius of Gyration (Rg): To evaluate the compactness and conformational changes of the protein in the presence of the carbamate ligand. nih.gov

Solvent Accessible Surface Area (SASA): To measure changes in the protein's surface exposure to the solvent. nih.gov

Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) to estimate the strength of the interaction between the carbamate and its target. tandfonline.com

These simulations provide an atomic-level view of binding modes, identifying key interactions like hydrogen bonds and π-π stacking that stabilize the ligand-protein complex. tandfonline.comtandfonline.com

Table 2: Common Analyses in Molecular Dynamics Simulations of Carbamate Systems

| Analysis Type | Purpose | Reference |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Monitors conformational stability of the protein and ligand over time. | nih.gov |

| Radius of Gyration (Rg) | Assesses the overall compactness of the protein structure. | nih.gov |

| Solvent Accessible Surface Area (SASA) | Investigates changes in the protein's surface exposure upon ligand binding. | nih.gov |

| Hydrogen Bond Analysis | Identifies specific hydrogen bonding interactions between the carbamate and its target. | tandfonline.com |

| MM-PBSA/GBSA | Calculates the binding free energy of the carbamate-protein complex. | tandfonline.com |

Reaction Mechanism Studies Through Computational Approaches

Computational methods are invaluable for mapping out the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. This is particularly important for understanding the reactivity of carbamates, such as their susceptibility to hydrolysis.

The hydrolysis of carbamates is a critical reaction in both biological systems and environmental degradation. clemson.edu Computational studies, particularly those using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have elucidated the atomic-level details of this process. nih.gov

In a QM/MM study of the hydrolysis of the carbamate pesticide methomyl (B1676398) by the esterase PestE, the reaction was found to proceed via a two-step mechanism: nih.gov

Serine-initiated nucleophilic attack: The hydroxyl group of a serine residue in the enzyme's active site attacks the carbonyl carbon of the carbamate. This step involves the transfer of a proton from serine to a nearby histidine residue.

C-O bond cleavage: The tetrahedral intermediate formed in the first step collapses, leading to the cleavage of the carbamate's C-O bond and release of the products.

The calculations identified the first step, the nucleophilic attack, as the rate-determining step of the reaction, with a calculated average energy barrier of 19.1 kcal/mol. nih.gov This type of detailed analysis helps to explain how enzymes achieve their catalytic efficiency and can guide the engineering of new enzymes for bioremediation. Similarly, ab initio calculations have been used to investigate the mechanisms of both neutral and alkaline hydrolysis of carbamates in aqueous solutions, providing insights into the high energy barriers involved and proposing alternative pathways. nih.gov

Modeling of Enzyme-Carbamate Interactions

Computational modeling is a critical tool for understanding how carbamate compounds, including derivatives of Ethyl (methylcarbamoyl)carbamate, interact with biological enzyme targets. These interactions are often the basis for their use in pharmaceuticals and pesticides. The primary mechanism for many biologically active carbamates is the inhibition of enzymes, particularly cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are the principal techniques used to model these interactions. mdpi.com Docking studies predict the preferred orientation of the carbamate ligand when bound to the active site of an enzyme. This allows for the identification of key binding interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-ligand complex. acs.orgnih.gov For carbamate inhibitors of cholinesterases, the carbamate moiety forms a covalent bond with the serine residue in the catalytic triad (B1167595) of the enzyme, leading to what is known as pseudo-irreversible inhibition. nih.gov The non-carbamate portion of the molecule is crucial for determining the selectivity and dynamics of this binding. nih.gov

MD simulations provide further insights by simulating the movement of atoms in the enzyme-ligand complex over time, offering a view of the stability and dynamics of the interaction. mdpi.comnih.gov These simulations can confirm the stability of binding poses predicted by docking and reveal conformational changes in the enzyme or ligand upon binding. researchgate.net For instance, studies on carbamate derivatives designed as potential treatments for Alzheimer's disease use molecular modeling to understand the structural basis of their inhibitory activity against cholinesterases. mdpi.comnih.gov While direct modeling studies on this compound are not extensively published, the principles derived from related carbamates are applicable. The ethyl and methyl groups would be expected to influence the compound's fit and orientation within a target enzyme's active site.

Research has also investigated the enzymatic metabolism of carbamates. Studies on ethyl carbamate have shown that it can be metabolized by esterases. doi.org Computational models can help elucidate these metabolic pathways by simulating the interaction with metabolizing enzymes like cytochrome P450. nih.gov

Table 1: Key Aspects of Modeling Enzyme-Carbamate Interactions

| Modeling Aspect | Description | Key Techniques | Insights Gained |

|---|---|---|---|

| Binding Pose Prediction | Determines the most likely orientation of the carbamate within the enzyme's active site. | Molecular Docking | Identification of key amino acid residues involved in binding; initial assessment of binding affinity. nih.gov |

| Interaction Stability | Assesses the stability of the enzyme-ligand complex over time. | Molecular Dynamics (MD) Simulations | Confirmation of docking poses; analysis of complex flexibility and conformational changes. nih.govresearchgate.net |

| Mechanism of Inhibition | Elucidates the process by which the carbamate inhibits enzyme function, such as covalent modification. | Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed understanding of the chemical reaction steps, such as the carbamoylation of a serine residue. nih.gov |

| Metabolic Fate | Predicts how the carbamate compound is processed and broken down by metabolic enzymes. | Docking and MD with Metabolic Enzymes (e.g., CYP450) | Identification of potential metabolites and understanding of metabolic stability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Carbamate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For carbamate derivatives, QSAR studies are instrumental in designing new molecules with enhanced potency or desired properties, such as improved enzyme inhibition. nih.govscirp.org

The process of developing a QSAR model involves several steps. First, a dataset of carbamate compounds with known biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.

Common Molecular Descriptors in Carbamate QSAR:

Topological Descriptors: Describe the connectivity and branching of the molecule.

Electronic Descriptors: Include properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, providing detailed information on electronic structure and geometry. scirp.org

Hydrophobicity Descriptors: Such as LogP, which indicates how the compound partitions between water and an oily solvent.

Steric Descriptors: Describe the three-dimensional shape and bulk of the molecule.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. nih.govnih.gov A robust QSAR model should have high statistical quality, indicated by parameters like a high squared correlation coefficient (R²) and good predictive power on an external test set of compounds. scirp.org

For example, a QSAR study on carbamate-based acetylcholinesterase inhibitors identified that features like the Connolly Accessible Area, the energy of the LUMO (ELUMO), and the percentage of hydrogen atoms were significant in determining inhibitory activity. nih.gov Such models provide valuable insights into which molecular features are important for activity and can guide the rational design of new, more potent carbamate derivatives. While a specific QSAR model for this compound is not prominent in the literature, the methodology allows for its theoretical activity to be predicted if it were included in a dataset of related carbamates.

Table 2: Representative QSAR Model for Carbamate Derivatives

| Model Parameter | Description | Example Finding | Reference |

|---|---|---|---|

| Dependent Variable | The biological activity being modeled. | pIC₅₀ (negative log of the half-maximal inhibitory concentration) against Acetylcholinesterase (AChE). | nih.gov |

| Independent Variables (Descriptors) | Molecular properties used to predict activity. | Connolly Accessible Area, ELUMO, Hydrogen%. | nih.gov |

| Statistical Quality | Measures of the model's robustness and predictive power. | R² = 0.81, Q²cv = 0.56 | nih.gov |

| Interpretation | How molecular properties influence activity. | The model suggests that specific surface area and electronic properties are key drivers of AChE inhibition for the studied carbamates. | nih.gov |

Virtual Ligand Library Screening and Ligand Docking for Target Interaction Prediction

Virtual ligand screening (VLS) and ligand docking are powerful computational techniques used in drug discovery to identify potential new bioactive molecules from large chemical databases. nih.govnih.gov This approach allows researchers to screen millions of compounds in silico, prioritizing a smaller, more manageable number for experimental testing. researchgate.net This process is highly relevant for discovering new applications for carbamate structures like this compound or its derivatives.

The workflow typically begins with a known biological target, such as an enzyme or receptor implicated in a disease. A three-dimensional structure of this target, usually obtained from X-ray crystallography or built via homology modeling, is required. nih.gov

Steps in a Typical Virtual Screening and Docking Campaign:

Library Preparation: A large database of chemical compounds, such as the ZINC database or Enamine REAL database, is prepared. nih.govscispace.com This involves generating 3D conformations for each molecule.

Pharmacophore Modeling (Optional): A ligand-based approach where a pharmacophore model is built based on the key structural features of known active compounds. nih.govscispace.com This model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors and aromatic rings, is then used to rapidly filter the large library for compounds that match these features. nih.gov

Structure-Based Virtual Screening (Docking): The filtered or entire library of compounds is then "docked" into the active site of the biological target. researchgate.net Docking algorithms systematically sample different orientations and conformations of the ligand within the binding site and use a scoring function to estimate the binding affinity for each pose.

Hit Selection and Refinement: Compounds with the best docking scores, indicating a high predicted binding affinity, are selected as "hits". nih.gov These hits are often visually inspected to ensure that their predicted binding mode is chemically sensible and that they form key interactions with the target protein. acs.org

Post-Screening Analysis: The top-ranked hits may undergo further computational analysis, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction or more rigorous binding free energy calculations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to further refine the selection before synthesis and biological testing. researchgate.netmdpi.com

For carbamates, this approach has been used to identify novel inhibitors for various enzymes. nih.govnih.gov For instance, a virtual screening campaign could be designed to find new targets for this compound or to discover novel carbamate derivatives that bind to a specific target with high affinity and selectivity. Molecular docking would be central to this process, providing detailed predictions of the binding interactions that could be experimentally validated. nih.gov

Table 3: Workflow for Virtual Ligand Screening and Docking

| Step | Objective | Common Tools/Methods | Output |

|---|---|---|---|

| 1. Target & Library Preparation | To prepare the 3D structure of the target protein and the compound library for screening. | Protein Data Bank (PDB), Gaussian, ZINC Database | A defined binding site on the target protein and a library of 3D ligand structures. |

| 2. Virtual Screening | To rapidly filter a large library to identify a subset of promising compounds. | Pharmacophore modeling (e.g., HypoGen), High-Throughput Virtual Screening (HTVS) | A smaller, enriched list of compounds that are likely to bind to the target. nih.gov |

| 3. Molecular Docking | To predict the binding pose and affinity of the filtered compounds. | AutoDock, Glide, GOLD | A ranked list of compounds based on docking scores and their predicted binding modes. researchgate.netnih.gov |

| 4. Hit Prioritization | To select the most promising candidates for experimental testing. | Binding free energy calculations (MM-PBSA), ADMET prediction | A final short-list of "hit" compounds with favorable predicted binding and drug-like properties. mdpi.com |

Biological Activities and Biochemical Mechanisms of Carbamate Derivatives Non Human Therapeutic Contexts

Acetylcholinesterase (AChE) Inhibition by Carbamate (B1207046) Analogs

Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov This inhibitory action is the basis for their use as insecticides. nih.gov The interaction between carbamates and AChE is a multi-step process involving the formation of a transient complex, followed by the carbamoylation of a serine residue in the enzyme's active site. nih.gov

Kinetic Characterization of Carbamoylation and Decarbamoylation Processes

The inhibition of AChE by carbamates proceeds through a two-step mechanism. Initially, the carbamate molecule binds to the active site of AChE, forming a reversible enzyme-inhibitor complex. This is followed by the transfer of the carbamoyl (B1232498) group to a catalytically crucial serine residue, releasing the leaving group and resulting in a carbamoylated enzyme. nih.gov This carbamoylated enzyme is temporarily inactive.

E + CX ⇌ ECX → EC + X (Carbamoylation) EC + H₂O → E + COH (Decarbamoylation)

Where:

E is the free enzyme (AChE)

CX is the carbamate inhibitor

ECX is the reversible enzyme-inhibitor complex

EC is the carbamoylated enzyme

X is the leaving group

COH is the carbamic acid

The rate of decarbamoylation (k₃) is a critical determinant of the duration of AChE inhibition. nih.gov

Influence of Carbamoyl Group Size on Decarbamoylation Rates

Research has demonstrated a significant correlation between the size of the N-alkyl substituents on the carbamoyl group and the rate of decarbamoylation. nih.govnih.gov As the steric bulk of these substituents increases, the rate of decarbamoylation decreases markedly.

For instance, a study comparing a series of carbamates revealed that increasing the size of the alkyl groups on the carbamoyl moiety from N-monomethyl to N,N-dimethyl, N-ethyl-N-methyl, and finally to N,N-diethyl led to a substantial decrease in decarbamoylation rate constants by factors of 4, 70, and 800-fold, respectively. nih.gov This phenomenon is attributed to steric hindrance within the enzyme's active site, which may cause distortion and shift the rate-limiting step from general acid-base catalysis to a conformational change. nih.govnih.gov

Table 1: Effect of Carbamoyl Group Size on Decarbamoylation Rate Constants

| Carbamoyl Group | Relative Decrease in Decarbamoylation Rate |

|---|---|

| N-monomethyl | 1 (Reference) |

| N,N-dimethyl | 4-fold |

| N-ethyl-N-methyl | 70-fold |

| N,N-diethyl | 800-fold |

This table illustrates the fold decrease in the decarbamoylation rate constant relative to the N-monomethylcarbamoylated AChE. Data sourced from nih.gov.

Structural Determinants of AChE Inhibition Potency and Selectivity

The potency and selectivity of carbamate inhibitors are governed by their structural features, including the nature of the carbamoyl group and the leaving group. The structure of the N-substituted moiety on the carbamate is a key determinant of enzyme subtype selectivity (AChE vs. Butyrylcholinesterase - BChE). For example, N-methyl carbamates often show minimal selectivity, whereas N-ethyl carbamates may exhibit a preference for BChE. nih.gov

The leaving group of the carbamate also plays a role in the initial binding and carbamoylation steps. The design of novel carbamate inhibitors often involves modifying the alkyloxy chain length and the position of substituents on the phenyl N-methylcarbamate moiety to enhance binding to the active site gorge of AChE. fao.org Furthermore, the stereochemistry of the carbamate can significantly influence its inhibitory activity, with one enantiomer often being substantially more potent than the other. nih.gov

Modulation of Other Enzyme Systems (e.g., ATPase, LDH, GPT, Alk-Pase) by Carbamates

While the primary target of many carbamates is AChE, studies have indicated that these compounds can also interact with and modulate the activity of other enzyme systems. The specific effects can vary depending on the carbamate compound and the organism being studied. For instance, some carbamates have been observed to influence the activity of enzymes such as ATPases, lactate (B86563) dehydrogenase (LDH), glutamate-pyruvate transaminase (GPT), and alkaline phosphatase (Alk-Pase). However, detailed kinetic studies on these interactions are less common than those for AChE. The broad-spectrum biological activity of carbamates suggests that their effects are not limited to a single enzyme target.

Interactions with Microbial Metabolic Pathways and Biotransformation Processes

Microorganisms, particularly bacteria and fungi, have evolved metabolic pathways to degrade and detoxify carbamate pesticides present in the environment. frontiersin.orgnih.gov This biotransformation is crucial for the environmental fate of these compounds. nih.gov

The initial and most common step in the microbial degradation of carbamates is the hydrolysis of the carbamate ester or amide linkage. frontiersin.orgbohrium.com This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. bohrium.com The hydrolysis breaks down the carbamate into less toxic metabolites, which can then be further assimilated by the microorganisms. nih.gov For example, the hydrolysis of many carbamate pesticides yields an alcohol or phenol (B47542), methylamine (B109427), and carbon dioxide. frontiersin.org The methylamine can be utilized by the microbes as a source of both carbon and nitrogen. frontiersin.org

Several bacterial and fungal genera, including Aspergillus, Trichoderma, and Pichia, have been identified as capable of degrading carbamates. frontiersin.org The genes responsible for producing carbamate hydrolases (such as mcd, cehA, and cahA) have been identified in some microbial species, providing insight into the genetic basis of carbamate biodegradation. bohrium.com

Antimitotic Activity and Spindle Poisoning Mechanisms of Benzimidazole (B57391) Carbamate Derivatives

Benzimidazole carbamates are a specific class of carbamates that exhibit potent antimitotic activity, making them effective as fungicides and anthelmintics. semanticscholar.org Their mechanism of action involves the disruption of microtubule assembly in eukaryotic cells. semanticscholar.org

These compounds, such as methyl benzimidazol-2-yl carbamate (MBC), bind to tubulin, the protein subunit that polymerizes to form microtubules. semanticscholar.org Microtubules are essential components of the mitotic spindle, which is responsible for segregating chromosomes during cell division. By binding to tubulin, benzimidazole carbamates inhibit its polymerization, leading to the disruption of the mitotic spindle. semanticscholar.orgnih.gov This interference with microtubule formation arrests the cell cycle in mitosis, preventing cell division and ultimately leading to cell death. This "spindle poisoning" mechanism is the basis for their antifungal and anthelmintic properties. semanticscholar.org The selectivity of these compounds for fungal or helminth tubulin over mammalian tubulin contributes to their utility in these applications. semanticscholar.org

Mode of Action in Agrochemical Applications (e.g., Insecticides)

The general structure of carbamate insecticides involves a carbamate ester derivative. inchem.org N-methyl carbamates, a subgroup to which Ethyl (methylcarbamoyl)carbamate belongs, are known to possess anticholinesterase activity. wikipedia.org This class of insecticides, which includes compounds like carbofuran, carbaryl (B1668338), and methomyl (B1676398), acts by competing with the natural neurotransmitter acetylcholine for the active site of the acetylcholinesterase enzyme. nih.govyoutube.comwikipedia.org This competitive inhibition leads to an accumulation of acetylcholine at the neuronal synapses and neuromuscular junctions, resulting in toxicity to the insect. nih.gov

It is important to note that while the fundamental mechanism of AChE inhibition is common across carbamate insecticides, the specific efficacy and toxicological profile can vary significantly based on the full chemical structure of the individual compound. inchem.org

Investigations into Anesthetic Properties in Animal Research Models

There is a lack of specific research in the public domain investigating the anesthetic properties of this compound in animal models. Scientific literature primarily focuses on the toxicological properties of related compounds, such as ethyl carbamate, particularly its carcinogenic effects. nih.govnih.gov

Studies on the broader class of carbamates have occasionally touched upon their effects on the central nervous system, but these are generally in the context of toxicology rather than therapeutic anesthetic potential. For instance, research on rivastigmine, a carbamate derivative used in human medicine for Alzheimer's disease, involves evaluating its interaction with cholinesterases within the brain. mdpi.com However, this is distinct from investigating primary anesthetic properties.

The compound Ethyl N-methylcarbamate is classified as a carbamate ester, but detailed pharmacological data regarding its anesthetic action are not provided in major drug databases. drugbank.com Therefore, no specific findings on the anesthetic properties of this compound in animal research can be reported at this time.

Environmental Fate and Degradation Mechanisms of Carbamates

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-living processes. For carbamates, the primary abiotic degradation routes are hydrolysis and photolysis.

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a significant degradation pathway for carbamate (B1207046) esters in the environment. The rate of hydrolysis for carbamates is highly dependent on pH, with the reaction being significantly faster under alkaline conditions. clemson.edu For N-methylcarbamates, the hydrolysis mechanism can proceed through different pathways, but typically involves the cleavage of the ester linkage. upm.edu.my

While no specific hydrolysis data for ethyl (methylcarbamoyl)carbamate was found, the general mechanism for N-methylcarbamates suggests that it would hydrolyze to form ethanol (B145695), methylamine (B109427), and carbon dioxide. The rate of this reaction in natural waters and soils would be influenced by the pH and temperature of the surrounding environment. clemson.edu

Table 1: Factors Influencing the Hydrolysis of Carbamates (General)

| Factor | Influence on Hydrolysis Rate |

| pH | Significantly increases under alkaline conditions. |

| Temperature | Higher temperatures generally increase the reaction rate. |

| Mineral Components | Certain minerals in soil can catalyze hydrolysis. |

| Solvent Composition | The presence of organic matter can affect the rate. |

This table is based on general principles of carbamate hydrolysis and is not specific to this compound.

Photolysis, or photodegradation, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. In aquatic environments, photolysis can be a crucial mechanism for the degradation of organic contaminants. Carbamates are known to absorb light, which can lead to their decomposition. asm.org

Biotic Degradation by Environmental Microorganisms

The breakdown of carbamates by living organisms, primarily microorganisms, is a key process in their environmental dissipation. A wide variety of bacteria and fungi have been shown to degrade carbamate pesticides. bohrium.com

Numerous studies have isolated and identified microbial strains capable of utilizing carbamates as a source of carbon and/or nitrogen. While no microorganisms have been specifically reported for the degradation of this compound, it is plausible that some of the known carbamate-degrading microbes could also break down this simpler carbamate.

Table 2: Examples of Microbial Genera Known to Degrade Carbamate Pesticides

| Microbial Kingdom | Genera |

| Bacteria | Pseudomonas, Arthrobacter, Bacillus, Sphingomonas, Achromobacter, Enterobacter upm.edu.mynih.gov |

| Fungi | Trichoderma, Aspergillus, Penicillium, Fusarium |

This table lists general carbamate-degrading genera and does not imply confirmed degradation of this compound.

The initial and most critical step in the microbial degradation of many carbamates is the enzymatic hydrolysis of the carbamate linkage. bohrium.com This reaction is primarily catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. bohrium.comnih.gov These enzymes cleave the ester bond, leading to the formation of an alcohol, an amine, and carbon dioxide. In the case of this compound, this would likely result in ethanol and methylamine. nih.gov

Following the initial hydrolysis, the resulting products are typically funneled into central metabolic pathways. For example, methylamine can be utilized by some microorganisms as a source of both carbon and nitrogen. nih.gov In addition to hydrolysis, oxidative pathways involving enzymes like oxidases can also play a role in the further breakdown of the degradation products. upm.edu.my

The ability of microorganisms to degrade carbamates is encoded by specific genes. Several genes responsible for producing carbamate hydrolases have been identified and characterized in various bacteria. These genes are often located on plasmids, which are mobile genetic elements that can be transferred between different bacterial species, facilitating the spread of degradation capabilities in the environment. nih.gov

Some of the well-studied carbamate hydrolase genes include mcd (methylcarbamate degradation), cehA (carbaryl hydrolase), and cahA (carbamate hydrolase). asm.orgbohrium.com The evolution of these genes is thought to be driven by the selective pressure exerted by the presence of carbamate compounds in the environment. While the genetic basis for the degradation of this compound has not been investigated, it is conceivable that similar enzymatic and genetic mechanisms would be involved.

In-Depth Analysis Reveals Ambiguity and Data Scarcity for "this compound," Preventing Environmental Fate Assessment

A comprehensive investigation into the environmental properties of the chemical compound specified as "this compound" has been halted due to a significant lack of specific, verifiable data and ambiguity surrounding the compound's precise identity. Extensive searches have failed to isolate environmental fate and ecotoxicological information for a substance with this exact name, making a scientifically accurate article based on the requested outline impossible to generate at this time.

The precise chemical structure for "this compound" is not clearly defined in public scientific literature or chemical databases. This ambiguity leads to several possible interpretations of the name, each representing a different chemical entity. Searches for this name and its potential structural variations did not yield the specific data required to address the detailed sections on environmental transport, bioaccumulation, persistence, and ecotoxicology as outlined.

While general information exists for the broader class of carbamate pesticides, the user's strict instructions to focus solely on "this compound" cannot be met. The available scientific literature discusses various other carbamates, but extrapolating this data would be scientifically unsound and violate the core requirements of the request.

For instance, research on related but distinct compounds was found, including:

Ethyl N-methylcarbamate (CAS 105-40-8): A different, simpler carbamate ester.

N-Ethyl-N-methylcarbamoyl Chloride (CAS 42252-34-6): A chemical intermediate used in the synthesis of carbamates.

Mecarbam (CAS 2595-54-2): A complex organothiophosphate insecticide whose name contains some of the specified keywords but is structurally different.

The absence of a definitive Chemical Abstracts Service (CAS) number for "this compound" further complicates the search for reliable data. Without a unique identifier, it is impossible to ensure that any retrieved information pertains to the intended substance.

Due to these fundamental issues of chemical ambiguity and the resulting absence of specific scientific studies on its environmental behavior, the generation of a detailed and accurate article as requested is not feasible. Any attempt to do so would rely on speculation and generalization from other compounds, failing to meet the required standards of scientific accuracy and specificity.

Advanced Analytical Methodologies for Research and Environmental Monitoring of Carbamates

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of carbamate (B1207046) analysis, enabling the separation of target analytes from complex sample matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most widely employed techniques, each offering distinct advantages depending on the analyte's properties and the analytical objective.

Gas chromatography with flame ionization detection (GC-FID) is a robust and widely available technique for the quantification of volatile and semi-volatile organic compounds like ethyl carbamate. The methodology involves sample extraction, often using solvents like dichloromethane (B109758), followed by direct injection into the GC system. nih.gov For samples with potential interferences, a cleanup step using materials such as alumina may be necessary. nih.gov

In GC-FID analysis, a capillary column is typically used for separation. The limit of detection for ethyl carbamate using this method can be in the range of 5-25 parts per billion (ppb) when using internal standards for quantification. nih.gov The precision of GC-FID determinations is demonstrated by coefficients of variation that typically range from 3.5% to 6.0%. nih.gov The method has been successfully applied to determine carbamate residues in various local wine samples, achieving good linearity over a concentration range of 0.1-50.0 mg/L. orientjchem.orgresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 5-25 ppb | nih.gov |

| Limit of Quantification (LOQ) | 11.1-55.6 µg/L | orientjchem.org |

| Coefficient of Variation (CV) | 3.5% - 6.0% | nih.gov |

| Recovery Rate | 82.2% - 95.2% | orientjchem.org |

For enhanced selectivity, particularly for nitrogen-containing compounds like carbamates, specialized detectors such as the Thermal Energy Analyzer (TEA) and the Hall Electrolytic Conductivity Detector (HECD) are employed.

The Thermal Energy Analyzer (TEA) is highly specific for nitrogen compounds and provides excellent sensitivity. A rapid column elution method using a gas chromatograph-thermal energy analyzer has been developed for determining ethyl carbamate in alcoholic beverages, with a detection limit as low as 1.5 ppb. nih.gov This method demonstrates good recovery rates, averaging 87.3% in wine and 88.7% in whisky. nih.gov The TEA detector generally shows very stable performance with blanks consistently below the detection level. semanticscholar.org

The Hall Electrolytic Conductivity Detector (HECD) can also be used for carbamate analysis. However, it can be susceptible to high background signals, for instance, from chlorinated solvents like dichloromethane. nih.gov This issue can be mitigated by using a different solvent, such as ethyl acetate (B1210297), or by venting the detector during the solvent peak elution. nih.gov Despite requiring considerable operator skill for optimal performance, the HECD is a viable detection method. nih.gov A comparison of results for ethyl carbamate in whiskey showed good correlation between TEA, HECD, and mass spectrometry detectors. nih.gov

| Sample | TEA Detector | Hall Detector | Reference |

|---|---|---|---|

| Bourbon Whiskey A | 204 | 176 | nih.gov |

| Bourbon Whiskey B | 208 | 184 | nih.gov |

| Scotch Whiskey A | 80 | 72 | nih.gov |

| Scotch Whiskey B | 99 | 84 | nih.gov |

Gas Chromatography-Fourier Transform Infrared (GC-FTIR) spectroscopy is a powerful hyphenated technique that provides highly specific identification of separated compounds. As analytes elute from the GC column, they pass through an infrared spectrometer, which records their unique IR absorption spectra. This technique is particularly valuable for structural elucidation and for distinguishing between isomers, which can be challenging for other detectors. frontiersin.org

The application of GC/matrix isolation/FTIR has been successfully used for the determination of ethyl carbamate in alcoholic beverages and foods. nih.gov This approach combines the high separation efficiency of gas chromatography with the specific identification capabilities of FTIR. frontiersin.org The resulting vapor-phase infrared spectra serve as a "fingerprint" for the analyte, allowing for unambiguous confirmation of its identity. This specificity complements information provided by mass spectrometry. orientjchem.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of thermally labile compounds that are not amenable to GC analysis. taylorfrancis.com For carbamates, HPLC is often coupled with post-column derivatization to enhance detection sensitivity.

A common approach, described in U.S. EPA Method 531.1, involves separating carbamates on a reverse-phase C18 column. s4science.atepa.gov After separation, the analytes are hydrolyzed with a sodium hydroxide (B78521) solution. The resulting methylamine (B109427) is then reacted with o-phthalaldehyde (OPA) and 2-mercaptoethanol to form a highly fluorescent derivative, which is detected by a fluorescence detector (FLD). s4science.atepa.gov This post-column derivatization technique significantly improves the sensitivity of the method. s4science.at HPLC-FLD methods have been developed for quantifying ethyl carbamate in alcoholic beverages, demonstrating high sensitivity with detection limits as low as 4.2 µg/L and average recoveries of 96%. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Technique | HPLC with pre-column derivatization and Fluorescence Detection | researchgate.net |

| Limit of Detection (LOD) | 4.2 µg/L | researchgate.net |

| Average Recovery | 96% | researchgate.net |

| Average Intermediate Precision | 6.3% | researchgate.net |

Mass Spectrometry-Based Detection and Identification

Mass spectrometry (MS) is a premier detection technique that offers unparalleled sensitivity and specificity. When coupled with a chromatographic separation system, it provides definitive identification and reliable quantification of target analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely regarded as the method of choice for the analysis of ethyl carbamate. who.int For trace-level quantification, the mass spectrometer is typically operated in the selected-ion monitoring (SIM) mode. nih.govoiv.int In SIM mode, the instrument is set to detect only a few specific ions characteristic of the target analyte, rather than scanning the entire mass range. gcms.cz This approach significantly increases sensitivity by reducing noise and enhancing the signal for the ions of interest. gcms.cz

For ethyl carbamate, the characteristic ions monitored are often m/z 62, 74, and 89. oiv.int The ion at m/z 62 is typically used for quantification, while the others serve as qualifiers to confirm the analyte's identity. nih.govoiv.int The use of an isotopically labeled internal standard, such as d5-ethyl carbamate, is common practice to ensure high accuracy and precision. researchgate.net GC-MS methods have been collaboratively studied and adopted as official methods for the determination of ethyl carbamate in alcoholic beverages. who.int The limit of detection for GC-MS methods is typically in the low ppb range, with coefficients of variation between 1.4% and 3.2%. nih.gov

| Parameter | Setting/Value | Reference |

|---|---|---|

| Detection Mode | Selected-Ion Monitoring (SIM) | nih.govoiv.int |

| Ions Monitored (m/z) | 62 (Quantifier), 74, 89 (Qualifiers) | oiv.int |

| Internal Standard | d5-Ethyl carbamate or Propyl carbamate | oiv.intresearchgate.net |

| Limit of Detection | ~0.7 ng/g | nih.gov |

| Coefficient of Variation (CV) | 1.4% - 3.2% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a primary analytical technique for the determination of carbamates, including Ethyl (methylcarbamoyl)carbamate, due to its high sensitivity and selectivity. Carbamates are often thermally unstable, making them unsuitable for Gas Chromatography (GC) without derivatization sepscience.com. LC methods, therefore, provide a more direct and efficient approach for their analysis sepscience.com.

In LC-MS, the separation of the analyte from the sample matrix is achieved using a liquid chromatograph, followed by detection with a mass spectrometer. Reversed-phase liquid chromatography is commonly employed for the analysis of N-methylcarbamate pesticides researchgate.net. The choice of ionization source is critical for achieving optimal sensitivity. Electrospray ionization (ESI) and atmospheric-pressure chemical ionization (APCI) are frequently used, with ESI often being operated in the positive mode for carbamate analysis researchgate.netuq.edu.au. The sensitivity of the detection can be influenced by additives in the mobile phase and the capillary exit voltage in ESI methods researchgate.net. The combination of the separation power of LC with the detection capabilities of MS allows for the reliable identification and quantification of carbamates in complex matrices such as processed foods and environmental samples researchgate.net.

| Parameter | Description | Relevance to Carbamate Analysis |

| Chromatography | Reversed-phase liquid chromatography | Effective for separating various N-methylcarbamates researchgate.net. |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric-Pressure Chemical Ionization (APCI) | ESI in positive mode is commonly used for sensitive detection researchgate.netuq.edu.au. |